molecular formula C20H36O5 B157932 Lagochilline CAS No. 23554-81-6

Lagochilline

Cat. No.: B157932
CAS No.: 23554-81-6
M. Wt: 356.5 g/mol
InChI Key: XYPPDQHBNJURHU-IPOQXWOTSA-N
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Description

Lagochilin is a bitter diterpene that forms a light grey crystalline solid. It is found in various plants from the genus Lagochilus, most notably Lagochilus inebrians. Lagochilin is thought to be responsible for the sedative, hypotensive, and hemostatic effects of these plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lagochilin can be synthesized through several steps. One method involves the reaction of lagochilin with anhydrous copper sulfate in acetone to give 3,18-O-isopropylidenelagochilin. Oxidation of this intermediate by potassium permanganate produces isopropylidenelagochirsine, which upon acid hydrolysis affords lagochirsine. Reduction of lagochirsine with lithium aluminium hydride forms the tetraol, which corresponds to lagochilin .

Industrial Production Methods

Industrial production of lagochilin involves extraction from plants of the genus Lagochilus. The extraction process typically includes drying and grinding the plant material, followed by solvent extraction and purification steps to isolate lagochilin .

Chemical Reactions Analysis

Types of Reactions

Lagochilin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Lagochilline's applications can be categorized into several key areas:

Chemistry

  • Synthesis of New Compounds : this compound serves as a precursor in the synthesis of various compounds with physiological activities. Researchers have utilized it to create derivatives that exhibit enhanced biological properties.

Biology

  • Biological Activities : this compound is studied for its:
    • Hemostatic Properties : Effective in stopping bleeding.
    • Antibacterial and Anti-inflammatory Effects : Demonstrates potential in treating infections and inflammation.
    • Cytotoxic Activity : Exhibits effects against cancer cells.
    • Enzyme Inhibition : Influences various enzymatic pathways.
    • Sedative and Hypotensive Effects : Provides calming effects and lowers blood pressure.

Medicine

  • Traditional Medicine : Used in folk remedies for controlling bleeding and treating various ailments related to the cardiovascular system.
  • Potential Therapeutic Agent : Ongoing research aims to develop pharmaceuticals based on this compound's properties.

Industry

  • Pharmaceutical Development : this compound is being explored for its potential in creating new therapeutic agents, particularly those targeting bleeding disorders.

Case Study 1: Hemostatic Effects

A study demonstrated that this compound significantly reduced bleeding time in animal models when administered at low to moderate doses. The compound's interaction with glycyrrhizic acid enhanced its efficacy, suggesting a synergistic effect that warrants further investigation .

Case Study 2: Antibacterial Activity

Research indicated that this compound exhibited notable antibacterial activity against several strains of bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This finding positions this compound as a candidate for developing new antibiotics .

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro studies revealed that this compound induced apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. The compound's ability to modulate cell signaling pathways was identified as a key factor in its cytotoxic effects .

Data Tables

The following table summarizes the biological activities of this compound based on recent studies:

Biological ActivityEffectivenessReference
HemostaticSignificant
AntibacterialNotable
CytotoxicityHigh
Anti-inflammatoryModerate
SedativeEffective

Mechanism of Action

Lagochilin exerts its effects through various molecular targets and pathways. It is known for its hemostatic action, which involves promoting blood clotting. The exact molecular targets and pathways are still under investigation, but it is believed that lagochilin interacts with specific enzymes and receptors involved in the coagulation process .

Comparison with Similar Compounds

Lagochilin is unique among diterpenes due to its specific hemostatic properties. Similar compounds include:

Lagochilin stands out due to its specific combination of sedative, hypotensive, and hemostatic effects, making it a valuable compound for further research and potential therapeutic applications.

Biological Activity

Lagochilline, a diterpene compound primarily extracted from plants of the genus Lagochilus, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Overview of this compound

This compound is characterized by its complex molecular structure, with a molecular formula that contributes to its unique pharmacological profile. It is known for its interactions with various biomolecules, influencing cellular functions and biochemical pathways.

Target Receptors and Pathways
this compound exerts its effects by interacting with specific receptors and ion channels in neuronal and vascular cells. Its primary actions include:

  • Hemostatic Effects : this compound enhances hemostatic activity, particularly when associated with glycyrrhizic acid, which improves its solubility and bioavailability.
  • Sedative and Hypotensive Effects : The compound's sedative properties are linked to its modulation of neurotransmitter systems, while its hypotensive effects are mediated through vascular relaxation mechanisms .

This compound plays a significant role in various biochemical reactions:

  • Enzyme Interactions : It has been shown to inhibit certain enzymes, contributing to its anti-inflammatory and cytotoxic activities. For instance, it exhibits inhibitory effects on cholinesterases and glucosidases .
  • Cellular Effects : this compound influences cell signaling pathways and gene expression, affecting processes such as cell proliferation and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it has poor water solubility, which can limit its bioavailability. However, when combined with glycyrrhizic acid, its solubility is enhanced, leading to improved therapeutic efficacy.

Case Studies

  • Clinical Evaluation in Hemorrhage Management
    A study involving 300 patients demonstrated the effectiveness of this compound extracts in managing various types of bleeding. The results indicated significant hemostatic activity without adverse effects at moderate dosages .
  • In Vitro Biological Activities
    Research on Lagochilus species revealed that this compound exhibits antioxidant properties and significant enzyme inhibitory activities. In assays measuring free radical scavenging ability, extracts containing this compound showed strong antioxidant potential .

Dosage Effects in Animal Models

Studies have shown that low to moderate doses of this compound result in marked hemostatic and hypotensive effects in animal models. The optimal dosage varies based on the specific biological activity being evaluated.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
Glycyrrhizic AcidTriterpenoid saponinKnown for anti-inflammatory properties
LagochirsineRelated compoundSimilar biological activities
7-Chloro-4-methyl-2-oxochromen-6-yl propanoateContains a chromene structureExhibits unique anti-inflammatory effects

This compound stands out due to its synergistic interactions with glycyrrhizic acid, enhancing both compounds' therapeutic profiles.

Properties

CAS No.

23554-81-6

Molecular Formula

C20H36O5

Molecular Weight

356.5 g/mol

IUPAC Name

(1R,2S,4aS,5R,5'S,6R,8aS)-5'-(2-hydroxyethyl)-1,5'-bis(hydroxymethyl)-1,4a,6-trimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxolane]-2-ol

InChI

InChI=1S/C20H36O5/c1-14-4-5-15-17(2,12-22)16(24)6-7-18(15,3)20(14)9-8-19(13-23,25-20)10-11-21/h14-16,21-24H,4-13H2,1-3H3/t14-,15+,16+,17+,18+,19+,20-/m1/s1

InChI Key

XYPPDQHBNJURHU-IPOQXWOTSA-N

SMILES

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC[C@](O3)(CCO)CO)(CC[C@@H]([C@@]2(C)CO)O)C

Canonical SMILES

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C

Synonyms

(4'aS)-decahydro-6'S-hydroxy-5-(2-hydroxyethyl)-2'R,5',8'aS-trimethyl-spiro[furan-2(3H),1'R(2'H)-naphthalene]-5S,5'R-dimethanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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